molecular formula C20H12F4N4O3 B11068307 Ethyl 6,7,8-trifluoro-1-[(7-fluoroquinoxalin-6-yl)amino]-4-oxo-1,4-dihydroquinoline-3-carboxylate

Ethyl 6,7,8-trifluoro-1-[(7-fluoroquinoxalin-6-yl)amino]-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B11068307
M. Wt: 432.3 g/mol
InChI Key: KRBBIHXPXNTMNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 6,7,8-TRIFLUORO-1-[(7-FLUORO-6-QUINOXALINYL)AMINO]-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLATE is a fluorinated quinoline derivative. This compound is known for its unique structural features, which include multiple fluorine atoms and a quinoxaline moiety. These structural elements contribute to its significant biological and chemical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 6,7,8-TRIFLUORO-1-[(7-FLUORO-6-QUINOXALINYL)AMINO]-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLATE typically involves the following steps:

    Cyclization and Cycloaddition Reactions: These reactions are used to form the quinoline ring system.

    Displacement of Halogen Atoms: Fluorine atoms are introduced through nucleophilic substitution reactions.

    Direct Fluorination:

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

ETHYL 6,7,8-TRIFLUORO-1-[(7-FLUORO-6-QUINOXALINYL)AMINO]-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLATE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reducing Agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced quinoxaline derivatives.

Scientific Research Applications

ETHYL 6,7,8-TRIFLUORO-1-[(7-FLUORO-6-QUINOXALINYL)AMINO]-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 6,7,8-TRIFLUORO-1-[(7-FLUORO-6-QUINOXALINYL)AMINO]-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLATE involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to bind to enzymes and other proteins, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline
  • Mefloquine
  • Brequinar®
  • Flosequinan

Uniqueness

ETHYL 6,7,8-TRIFLUORO-1-[(7-FLUORO-6-QUINOXALINYL)AMINO]-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLATE is unique due to its multiple fluorine atoms and the presence of both quinoline and quinoxaline moieties. These features contribute to its enhanced biological activity and chemical stability compared to other similar compounds .

Properties

Molecular Formula

C20H12F4N4O3

Molecular Weight

432.3 g/mol

IUPAC Name

ethyl 6,7,8-trifluoro-1-[(7-fluoroquinoxalin-6-yl)amino]-4-oxoquinoline-3-carboxylate

InChI

InChI=1S/C20H12F4N4O3/c1-2-31-20(30)10-8-28(18-9(19(10)29)5-12(22)16(23)17(18)24)27-13-7-15-14(6-11(13)21)25-3-4-26-15/h3-8,27H,2H2,1H3

InChI Key

KRBBIHXPXNTMNA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(C2=C(C(=C(C=C2C1=O)F)F)F)NC3=CC4=NC=CN=C4C=C3F

Origin of Product

United States

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